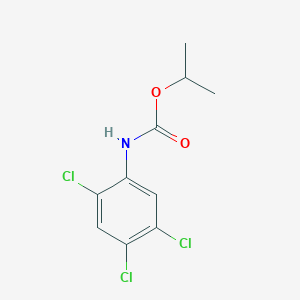![molecular formula C22H21ClN4O3 B11960765 butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrroloquinoxalines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoxalines. Common synthetic routes may involve:
Condensation reactions: Combining aniline derivatives with quinoxaline precursors under acidic or basic conditions.
Cyclization reactions: Formation of the pyrroloquinoxaline core through intramolecular cyclization.
Functional group modifications: Introduction of amino, chloro, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups back to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Halogenation or alkylation of the aromatic ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Chlorine, bromine, alkyl halides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- 2-Amino-1-(3-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
Uniqueness
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C22H21ClN4O3 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
butyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-4-11-30-22(28)18-19-21(26-16-8-6-5-7-15(16)25-19)27(20(18)24)13-9-10-17(29-2)14(23)12-13/h5-10,12H,3-4,11,24H2,1-2H3 |
InChI 键 |
FFEGBAZOESVNRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)
![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)

![3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)
![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)



![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)

![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)
